4-bromo-1-[(2S)-oxan-2-yl]indazole
Description
4-Bromo-1-[(2S)-oxan-2-yl]indazole is a brominated indazole derivative featuring a tetrahydropyran (oxane) substituent at the N1 position. The (2S)-stereochemistry of the oxane ring introduces chirality, which may influence its biological activity and physicochemical properties. This compound’s bromine atom at the 4-position enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1-[(2S)-oxan-2-yl]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAOWRBTUOVMD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)N2C3=C(C=N2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-bromo-1-[(2S)-oxan-2-yl]indazole with analogous indazole derivatives, focusing on structural features, physicochemical properties, and applications.
Key Structural and Functional Differences:
Substituent Effects :
- The trifluoromethyl (CF3) group in 2044704-81-4 increases metabolic stability and membrane permeability compared to the parent bromo-indazole .
- The iodo-pyridinylvinyl moiety in 886230-77-9 introduces π-conjugation, enabling fluorescence properties absent in the brominated analogs .
Stereochemical Considerations :
- The (2S)-oxane configuration in the target compound may confer selective binding to chiral biological targets (e.g., enzymes or receptors), unlike racemic analogs like 1022158-35-5 .
Reactivity: Bromine at C4 in the target compound facilitates palladium-catalyzed cross-coupling reactions, whereas the iodo substituent in 886230-77-9 offers higher reactivity in Sonogashira couplings .
Notes on Comparative Analysis
Stereochemistry: The (2S)-oxane configuration is critical for asymmetric synthesis and target selectivity, distinguishing it from non-chiral analogs.
Future Directions : Comparative studies on enantiopure vs. racemic forms are needed to validate the pharmacological advantages of the (2S)-configured compound.
Preparation Methods
Synthesis of (2R)-Tetrahydropyran-2-ol
(2R)-Tetrahydropyran-2-ol is synthesized via asymmetric reduction of tetrahydropyran-2-one using the Corey-Bakshi-Shibata (CBS) reagent. The CBS reduction achieves >95% ee under optimized conditions:
Mitsunobu Coupling with 4-Bromoindazole
4-Bromoindazole reacts with (2R)-tetrahydropyran-2-ol under Mitsunobu conditions:
Reaction Conditions :
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Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv)
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Solvent : Tetrahydrofuran (THF), anhydrous
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Temperature : 0°C → room temperature, 12 h
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Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, hexane/EtOAc)
Outcome :
Advantages :
-
High enantiomeric purity (>98% ee).
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Mild conditions preserve bromine functionality.
Limitations :
-
Requires stoichiometric DEAD and PPh3, increasing cost.
Synthetic Route 2: Alkylation via Chiral Tetrahydropyran-2-yl Electrophiles
This method employs a chiral electrophile, such as (2S)-tetrahydropyran-2-yl bromide, to alkylate 4-bromoindazole under basic conditions.
Synthesis of (2S)-Tetrahydropyran-2-yl Bromide
The bromide is prepared via stereoselective bromination of (2S)-tetrahydropyran-2-ol using PBr3:
Alkylation of 4-Bromoindazole
Reaction Conditions :
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Base : Cesium carbonate (2.0 equiv)
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Solvent : Acetonitrile, anhydrous
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Temperature : 0°C → room temperature, 4 h
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Workup : Extraction with EtOAc, brine wash, rotary evaporation
Outcome :
Advantages :
-
Scalable for bulk synthesis.
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Avoids Mitsunobu’s stoichiometric reagents.
Limitations :
-
Risk of racemization during bromide preparation.
Synthetic Route 3: Diazoketone Bromination and Alkylation
Adapted from procedures in Search Result, this route utilizes a bromo-ketone intermediate to alkylate 4-bromoindazole.
Synthesis of 2-Bromo-1-(tetrahydropyran-2-yl)ethanone
Steps :
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Acid Chloride Formation :
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Diazoketone Synthesis :
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HBr Treatment :
Alkylation of 4-Bromoindazole
Reaction Conditions :
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Base : Sodium hydride (1.1 equiv)
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Solvent : Dimethylformamide (DMF), anhydrous
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Temperature : 60°C, 6 h
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Workup : Aqueous HCl quench, extraction with EtOAc
Outcome :
Advantages :
-
Utilizes commercially available starting materials.
Limitations :
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Moderate yields due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | 72% | >98 | High stereocontrol | Costly reagents |
| Chiral Electrophile | 65% | 90 | Scalable | Racemization risk |
| Diazoketone Bromination | 55% | 85 | Uses simple intermediates | Moderate yields, side reactions |
Q & A
Q. What are the optimal synthetic routes for 4-bromo-1-[(2S)-oxan-2-yl]indazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For indazole derivatives like this compound, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common. Key reagents include bases (e.g., cesium carbonate) and polar aprotic solvents like DMF or THF . Yield optimization requires controlling temperature (reflux vs. room temperature), stoichiometry of reactants, and catalyst loading. For example, refluxing in DMF with NaH as a base has been shown to improve regioselectivity in similar indazole syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and stereochemistry.
- HPLC-MS for purity assessment (≥97% as per industrial standards) .
- X-ray crystallography (if crystalline) to resolve ambiguities in the tetrahydropyran (oxane) ring conformation .
- FT-IR to verify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 4-bromo-1-[(2S)-oxan-2-yl]indazole derivatives?
Methodological Answer: Conflicting data often arise from assay variability or structural analogs. To address this:
- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase inhibition studies).
- Comparative SAR analysis : Systematically modify substituents (e.g., replacing Br with other halogens) to isolate activity trends .
- Computational docking : Predict binding affinities using tools like AutoDock Vina to reconcile experimental IC₅₀ discrepancies .
Q. How can researchers integrate theoretical frameworks (e.g., enzyme inhibition models) into mechanistic studies of this compound?
Methodological Answer:
- Kinetic analysis : Apply Michaelis-Menten or Hill equations to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., JAK2 kinases) to validate hypotheses about the oxane ring’s role in binding .
- Link to prior theory : Align findings with established frameworks (e.g., allosteric modulation principles) to contextualize novel mechanisms .
Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining intact compound using UPLC .
- Accelerated thermal stability : Store at 40°C/75% RH for 4 weeks and assess crystallinity changes via PXRD .
Key Methodological Recommendations
- Addressing Data Variability : Use factorial design (e.g., 2³ experiments) to test interactions between variables like solvent polarity and catalyst type .
- Ethical Compliance : For in vitro studies, adhere to OECD guidelines for cell viability assays (e.g., MTT/PI staining) .
- Interdisciplinary Validation : Combine wet-lab data with cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
